

Enantioselective Synthesis of (+)-Carnegine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Carnegine

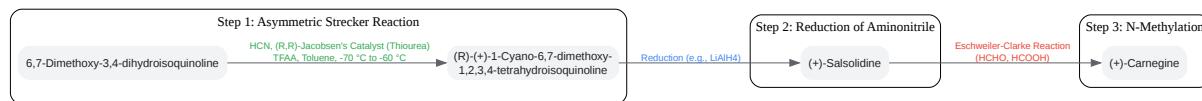
Cat. No.: B11882884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **(+)-Carnegine**, a tetrahydroisoquinoline alkaloid. The synthetic strategy hinges on a pivotal asymmetric Strecker reaction to establish the crucial C1 stereocenter. This is achieved through the hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline using a chiral thiourea-based catalyst. Subsequent reduction of the resulting aminonitrile, followed by N-methylation, affords the target molecule, **(+)-Carnegine**, in high enantiopurity. This protocol offers a robust and reproducible method for accessing the dextrorotatory enantiomer of Carnegine, which is of interest for pharmacological and medicinal chemistry studies.


Introduction

Carnegine is a naturally occurring tetrahydroisoquinoline alkaloid found in various cactus species. Its chiral nature imparts distinct biological activities to its enantiomers, making enantioselective synthesis a critical aspect of its study for potential therapeutic applications. The (S)-(-)-enantiomer has been synthesized via an asymmetric Strecker reaction employing a specific chiral catalyst. This protocol adapts that methodology to furnish the (+)-enantiomer by utilizing the catalyst's opposite enantiomer. The key transformation involves the enantioselective addition of cyanide to an imine, a powerful method for the asymmetric

synthesis of α -amino nitriles, which are versatile precursors to chiral amines and their derivatives.

Synthetic Strategy

The enantioselective synthesis of **(+)-Carnegine** is accomplished in a three-step sequence starting from the readily available 6,7-dimethoxy-3,4-dihydroisoquinoline. The overall transformation is depicted below:

[Click to download full resolution via product page](#)

Figure 1. Overall synthetic workflow for **(+)-Carnegine**.

Data Presentation

Step	Transformation	Starting Material	Product	Catalyst /Reagents	Yield (%)	Enantioselective Excess (ee %)	Specific Rotation $[\alpha]D$
1	Asymmetric Strecker Reaction	6,7-dimethoxy-3,4-dihydroisoquinoline	(R)-(+)-1-Cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline	HCN, (R,R)-Jacobsen's Catalyst, TFAA	86	95	Not Reported
2	Reduction of Aminonitrile	6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	(R)-(+)-1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	(+)-Salsolididine	LiAlH4	High (Implied)	>95
3	N-Methylation	(+)-Salsolididine	(+)-Carnegine	HCHO, HCOOH (Eschweiler-Clarke)	High (Implied)	>95	+23.5° (c 1.0, EtOH)

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline (Starting Material)

This protocol describes a general procedure for the Bischler-Napieralski cyclization to synthesize the starting imine.

Materials:

- N-formyl-2-(3,4-dimethoxyphenyl)ethylamine
- Phosphorus oxychloride (POCl_3)
- Dry toluene
- Sodium hydroxide (NaOH) solution (40%)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve N-formyl-2-(3,4-dimethoxyphenyl)ethylamine in dry toluene.
- Warm the mixture to approximately 40 °C with stirring.
- Slowly add phosphorus oxychloride via the dropping funnel over a period of 1 hour.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
- Cool the reaction mixture in an ice bath.
- Carefully add the cooled reaction mixture to a beaker containing ice and a 40% aqueous solution of sodium hydroxide to basify the mixture.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- The crude 6,7-dimethoxy-3,4-dihydroisoquinoline can be purified by vacuum distillation or used directly in the next step after thorough drying.

Protocol 2: Asymmetric Strecker Reaction for (R)-(+)-1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol details the key enantioselective hydrocyanation step. To obtain the desired (R)-enantiomer for the synthesis of **(+)-Carnegine**, the (R,R)-enantiomer of the Jacobsen's thiourea catalyst is proposed.

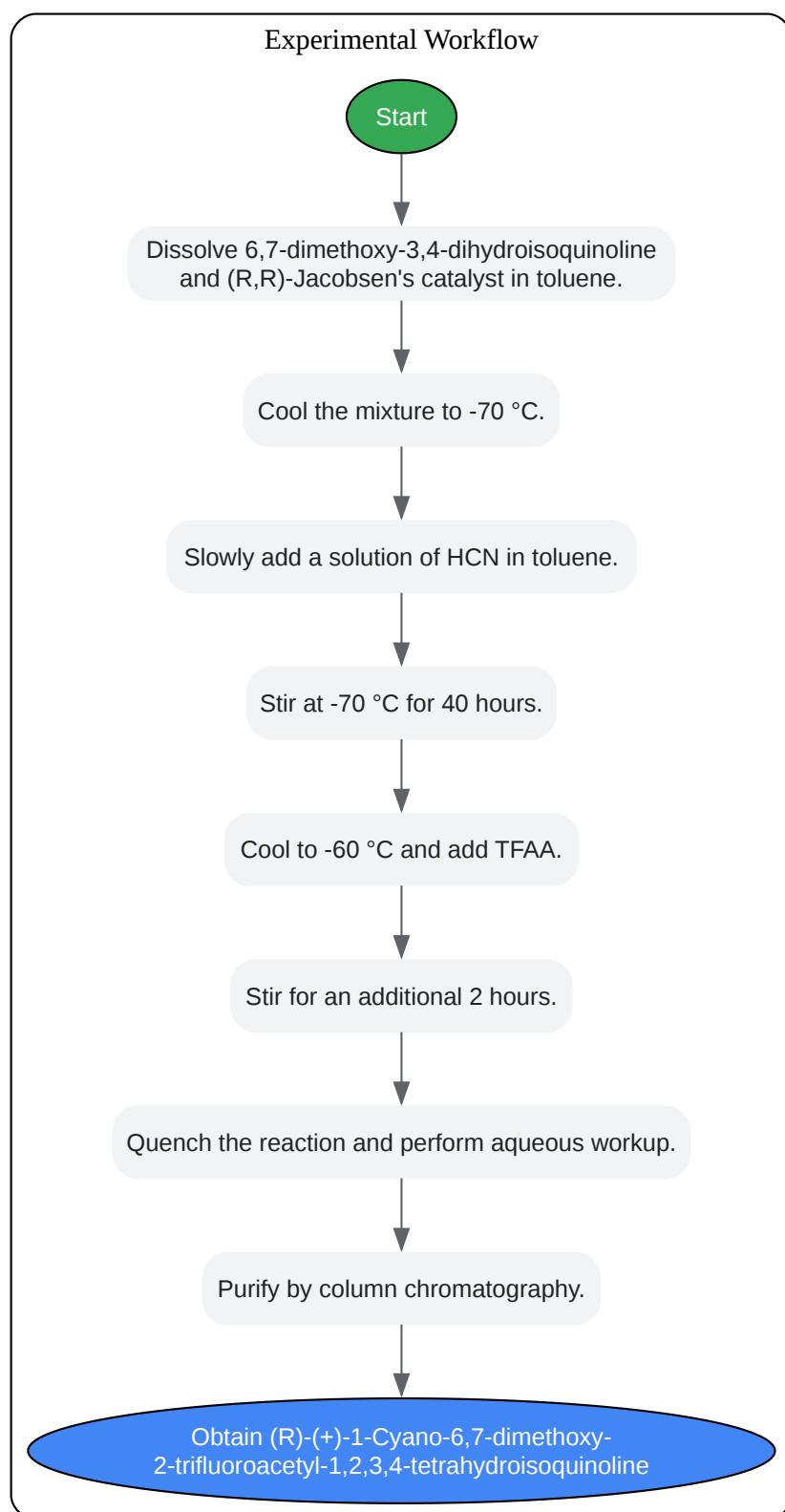

[Click to download full resolution via product page](#)

Figure 2. Workflow for the Asymmetric Strecker Reaction.

Materials:

- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminothiourea (Jacobsen's thiourea catalyst)
- Hydrogen cyanide (HCN) solution in toluene (handle with extreme caution in a well-ventilated fume hood)
- Trifluoroacetic anhydride (TFAA)
- Dry toluene
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Dry, inert atmosphere reaction setup (e.g., Schlenk line)

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) and the (R,R)-Jacobsen's thiourea catalyst (0.05 equiv).
- Add dry toluene to dissolve the solids.
- Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
- Slowly add a pre-cooled solution of hydrogen cyanide (1.5 equiv) in toluene dropwise over 30 minutes.
- Stir the reaction mixture at -70 °C for 40 hours, monitoring the reaction progress by TLC.

- After completion, cool the mixture to -60 °C and add trifluoroacetic anhydride (4.0 equiv) dropwise.
- Stir the reaction for an additional 2 hours at -60 °C.
- Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature and transfer to a separatory funnel.
- Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (R)-(+)-1-cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Reduction of the Aminonitrile to (+)-Salsolidine

This protocol describes the reduction of the cyano group and removal of the trifluoroacetyl group to yield the secondary amine, (+)-Salsolidine.

Materials:

- (R)-(+)-1-Cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline
- Lithium aluminum hydride (LiAlH_4)
- Dry tetrahydrofuran (THF)
- Sodium sulfate decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$) or Rochelle's salt solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Inert atmosphere reaction setup

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (excess, e.g., 4-5 equiv) in dry THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of (R)-(+)-1-cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline in dry THF to the LiAlH₄ suspension.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
- Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.
- Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
- Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield crude (+)-Salsolidine.
- The product can be further purified by crystallization or column chromatography if necessary.

Protocol 4: N-Methylation of (+)-Salsolidine to (+)-Carnegine via Eschweiler-Clarke Reaction[1][2]

This protocol details the final methylation step to produce (+)-Carnegine.

Materials:

- (+)-Salsolidine
- Formaldehyde (37% aqueous solution)

- Formic acid (88-98%)
- Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
- Dichloromethane (CH₂Cl₂) or diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask, add (+)-Salsolidine (1.0 equiv).
- Add an excess of formic acid (e.g., 5-10 equiv) followed by an excess of aqueous formaldehyde solution (e.g., 5-10 equiv).
- Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully basify with a saturated solution of NaOH or K₂CO₃ until the pH is >10.
- Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield crude **(+)-Carnegine**.
- Purify the product by column chromatography on silica gel or by crystallization to obtain pure **(+)-Carnegine**.

Safety Precautions

- Hydrogen Cyanide (HCN): HCN is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

- Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LiAlH₄ should be carried out under a dry, inert atmosphere.
- Phosphorus Oxychloride (POCl₃): POCl₃ is corrosive and reacts with moisture. Handle in a fume hood with appropriate PPE.
- General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Conduct all reactions in a well-ventilated fume hood.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the enantioselective synthesis of **(+)-Carnegine**. The key to the asymmetry is the use of a chiral thiourea catalyst in a Strecker-type reaction, which effectively sets the stereochemistry at the C1 position. The subsequent reduction and N-methylation steps are robust and high-yielding transformations. By following these detailed procedures, researchers can reliably produce enantiomerically enriched **(+)-Carnegine** for further investigation in drug discovery and development programs.

- To cite this document: BenchChem. [Enantioselective Synthesis of (+)-Carnegine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11882884#enantioselective-synthesis-of-carnegine\]](https://www.benchchem.com/product/b11882884#enantioselective-synthesis-of-carnegine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com